Flupyrazofos

描述

Flupyrazofos is a pyrazole organophosphorus insecticide known for its high activity against caterpillars, particularly the diamond-back moth (Plutella xylostella). It is a non-systemic insecticide, meaning it does not spread throughout the plant but remains on the surface where it is applied .

准备方法

Synthetic Routes and Reaction Conditions: Flupyrazofos can be synthesized through a multi-step process involving the reaction of diethyl phosphorochloridothioate with 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole. The reaction typically requires a base such as triethylamine and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions:

Oxidation: Flupyrazofos undergoes oxidative desulfuration to form its oxon derivative.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.

Hydrolysis: Can occur under both acidic and basic conditions, with base-catalyzed hydrolysis being more common.

Major Products:

Oxidation: this compound oxon.

Hydrolysis: 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and diethyl hydrogen phosphate.

科学研究应用

Agricultural Applications

Flupyrazofos is widely utilized in agriculture due to its effectiveness against a range of pests. It acts as a neurotoxin to insects, inhibiting acetylcholinesterase activity, which leads to paralysis and death in target species.

- Target Pests : this compound is particularly effective against pests such as Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). Studies have demonstrated its penetration efficacy against these pests, highlighting its role in integrated pest management systems .

- Application Methods : The compound can be applied through various methods, including foliar sprays and soil treatments, depending on the crop type and pest pressure.

Environmental Impact Studies

Research into the environmental impact of this compound has become increasingly important due to concerns over pesticide residues and their effects on non-target organisms.

- Toxicological Assessments : Studies have been conducted to evaluate the toxicokinetics of this compound in mammals. For instance, a study involving rats assessed the absorption and metabolism of this compound, providing insights into its potential risks to human health .

- Ecotoxicology : this compound has been evaluated for its effects on aquatic ecosystems. Research indicates that it can be harmful to aquatic life, necessitating careful management practices to mitigate environmental contamination.

Research and Development

This compound also plays a role in scientific research beyond its practical applications in agriculture.

- Mechanistic Studies : Research has focused on understanding the biochemical mechanisms through which this compound exerts its effects on insect physiology. This includes studies on enzyme inhibition pathways that contribute to its insecticidal properties.

- Development of Safer Alternatives : Ongoing research aims to develop safer alternatives or formulations that reduce the environmental impact while maintaining efficacy against pests.

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

作用机制

Flupyrazofos exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulses, paralysis, and eventually death of the insect .

相似化合物的比较

Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

Uniqueness: Flupyrazofos is unique due to its high specificity for certain pests and its relatively low environmental persistence compared to other organophosphorus insecticides. Its photostability and slow hydrolysis rates make it effective over longer periods .

生物活性

Flupyrazofos is a novel organophosphorus insecticide known for its high efficacy against various agricultural pests, particularly the diamond-back moth (Plutella xylostella). This compound has garnered attention not only for its pesticidal properties but also for its biological activities and potential toxicological effects on non-target organisms, including humans. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, toxicity profiles, and relevant case studies.

This compound functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, it disrupts the normal functioning of the nervous system in insects, leading to paralysis and death. The compound's efficacy is attributed to its ability to penetrate the insect cuticle and its rapid action upon exposure.

Acute Toxicity

Research indicates that this compound exhibits acute toxicity in various animal models. For instance, a study demonstrated that administration of this compound at doses of 50 mg/kg resulted in significant alterations in liver microsomal cytochrome P450 activities within 24 hours post-treatment, indicating potential liver damage and metabolic disruptions .

Developmental Toxicity

Another critical aspect of this compound's biological activity is its developmental toxicity. A study conducted on rats revealed that exposure to this compound during gestation led to adverse developmental outcomes, including reduced fetal weight and increased incidence of skeletal malformations. The study emphasizes the need for careful risk assessment regarding the use of this compound in agricultural settings .

Case Study 1: Effects on Glucose Homeostasis

A significant case study investigated the impact of repeated sublethal doses of this compound on glucose homeostasis in rats. The findings indicated that exposure resulted in oxidative impairment in pancreatic tissues, leading to altered glucose metabolism. This suggests that this compound may have implications for metabolic disorders beyond its immediate toxic effects .

Case Study 2: Environmental Impact Assessment

An environmental assessment case study focused on the ecotoxicological effects of this compound on aquatic organisms. The study found that this compound significantly affected non-target species, including fish and amphibians, leading to a decline in biodiversity in treated water bodies. These findings highlight the importance of evaluating ecological risks associated with pesticide use .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity and toxicological effects of this compound:

属性

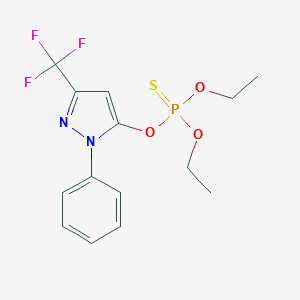

IUPAC Name |

diethoxy-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N2O3PS/c1-3-20-23(24,21-4-2)22-13-10-12(14(15,16)17)18-19(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUKGAJJLZRHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058294 | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122431-24-7 | |

| Record name | Flupyrazofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122431-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupyrazofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122431247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupyrazofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flupyrazofos functions as an acetylcholinesterase (AChE) inhibitor [, ]. AChE is an enzyme crucial for nerve impulse transmission in insects. By inhibiting AChE, this compound disrupts this transmission, leading to paralysis and eventually death of the insect.

A: Yes, studies have shown that resistant insects, such as the beet armyworm (Spodoptera exigua), exhibit significantly higher insensitivity to this compound compared to susceptible insects like the diamondback moth []. This suggests potential differences in AChE structure or detoxification mechanisms between species.

ANone: The molecular formula of this compound is C14H16F3N2O3PS, and its molecular weight is 396.35 g/mol.

A: Yes, Comparative Molecular Field Analysis (CoMFA) studies have been conducted on this compound and its derivatives []. These studies revealed that the trifluoro-methyl group and the thiophosphoryl group are crucial for its insecticidal activity.

A: CoMFA studies indicate that the trifluoro-methyl and thiophosphoryl groups are key structural features for this compound's activity []. Modifications to these groups could significantly impact its potency and selectivity.

A: Yes, Korean MRLs have been established for this compound based on good agricultural practice, acceptable daily intake (ADI), and other factors []. This ensures the safety of food products treated with the insecticide.

A: Studies have identified several metabolites of this compound, including 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole (PTMHP), PTMHP-sulfate, PTMHP-glucuronide, and this compound oxon [, , ]. These metabolites are formed through various metabolic pathways, including oxidation and conjugation reactions.

A: this compound's insecticidal activity has been extensively studied both in vitro, using enzyme assays [, ], and in vivo, through studies on different insect species, including diamondback moth and beet armyworm [, , , , ]. These studies involve assessing mortality rates, penetration rates, and metabolic fate of the insecticide in the target insects.

A: Yes, studies have reported varying levels of resistance to this compound in diamondback moth populations from different geographical locations []. This highlights the potential for insects to develop resistance to this insecticide.

A: Researchers employ various analytical techniques to study this compound, including Gas Chromatography/Mass Spectrometry (GC/MS) [] and High-Performance Liquid Chromatography (HPLC) with UV detection [, ]. These methods allow for the identification and quantification of this compound and its metabolites in various matrices.

A: this compound undergoes degradation in soil, primarily through aerobic metabolism [, ]. Identified degradation products include PTMHP, this compound oxon, and carbon dioxide [].

A: Under aerobic conditions, the half-life of this compound in loamy soil was determined to be 13.6 days []. This indicates a relatively moderate persistence in the environment.

A: Studies have shown that this compound is primarily degraded through aerobic soil metabolism, with a half-life of 13.6 days in loamy soil []. Its degradation products include PTMHP and this compound oxon [].

A: this compound was developed as a new insecticide in Korea around the late 1980s to early 1990s []. Its insecticidal properties, particularly against the diamondback moth, were highlighted during this period [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。